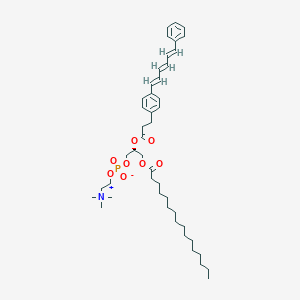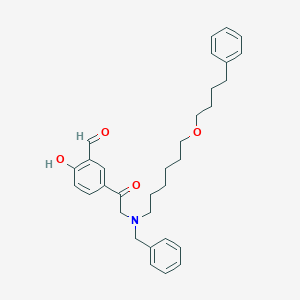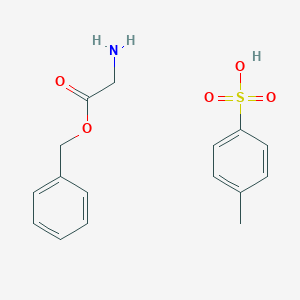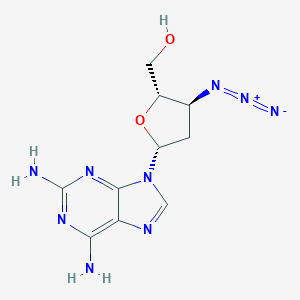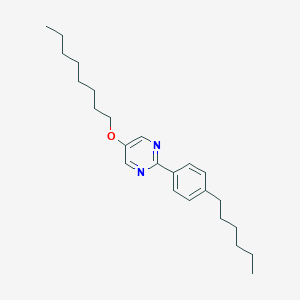
2-(4-Hexylphenyl)-5-octoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hexylphenyl)-5-octoxypyrimidine, commonly known as HO-3867, is a small molecule with potential therapeutic applications. It was first synthesized in 2006 by researchers at the University of Houston, and since then, it has been the subject of various scientific studies.
Wissenschaftliche Forschungsanwendungen
HO-3867 has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, HO-3867 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurodegenerative disease research, HO-3867 has been shown to protect neurons from oxidative stress and inflammation, which are common features of these diseases. In inflammation research, HO-3867 has been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of various inflammatory diseases.
Wirkmechanismus
The mechanism of action of HO-3867 is not fully understood, but it is believed to involve the modulation of specific signaling pathways. In cancer cells, HO-3867 has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. In neurodegenerative diseases, HO-3867 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In inflammation, HO-3867 has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of the immune response.
Biochemische Und Physiologische Effekte
HO-3867 has been shown to have various biochemical and physiological effects, depending on the target tissue or cell type. In cancer cells, HO-3867 has been shown to induce cell cycle arrest, apoptosis, and autophagy. In neurodegenerative diseases, HO-3867 has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. In inflammation, HO-3867 has been shown to reduce the production of inflammatory cytokines and chemokines, and inhibit the migration of immune cells to the site of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
HO-3867 has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects. Therefore, it is important to carefully design experiments to minimize these limitations and optimize the use of HO-3867 in scientific research.
Zukünftige Richtungen
There are several future directions for the study of HO-3867, including its use as a potential therapeutic agent in various diseases, its optimization for drug delivery, and its development as a molecular probe for specific signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of HO-3867 and its potential for off-target effects. Overall, HO-3867 has the potential to be a valuable tool in scientific research and a promising candidate for therapeutic development.
Eigenschaften
CAS-Nummer |
121640-67-3 |
|---|---|
Produktname |
2-(4-Hexylphenyl)-5-octoxypyrimidine |
Molekularformel |
C24H36N2O |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
2-(4-hexylphenyl)-5-octoxypyrimidine |
InChI |
InChI=1S/C24H36N2O/c1-3-5-7-9-10-12-18-27-23-19-25-24(26-20-23)22-16-14-21(15-17-22)13-11-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3 |
InChI-Schlüssel |
JHVRCWNOXXETEY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC |
Kanonische SMILES |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC |
Synonyme |
2-(4-Hexylphenyl)-5-(octyloxy)-pyrimidine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


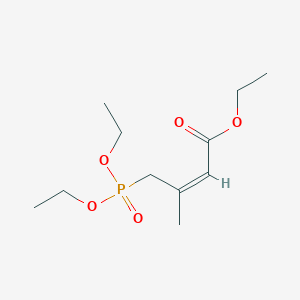
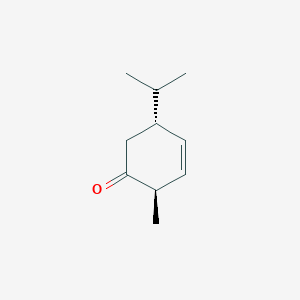
![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)
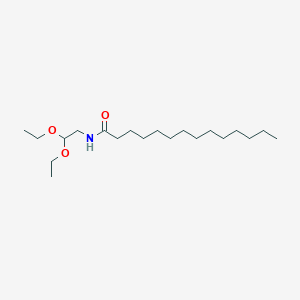
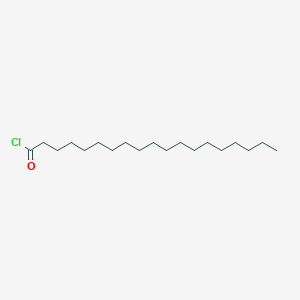

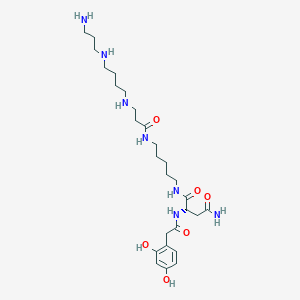
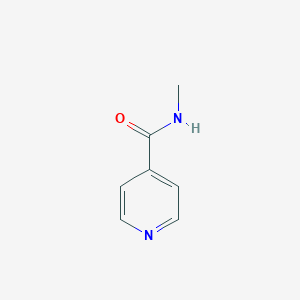
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)
